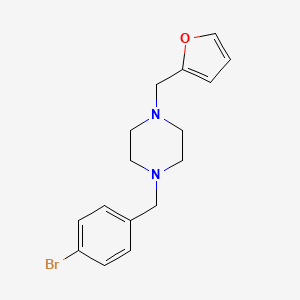
N-(2-methoxyethyl)-N-(2-methylbenzyl)-3-piperidin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds involves complex organic reactions, aiming at obtaining substances with specific biological activities. For example, spiro-substituted piperidines were synthesized as neurokinin receptor antagonists, utilizing methoxy groups to increase affinity for receptors without significant loss of activity (Kubota et al., 1998). Similar strategies are likely applied in synthesizing "N-(2-methoxyethyl)-N-(2-methylbenzyl)-3-piperidin-3-ylbenzamide," focusing on achieving desired pharmacological targets (Kubota et al., 1998).
Molecular Structure Analysis
The molecular structure and conformation play a crucial role in the compound's interaction with biological targets. Research on similar compounds, such as derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, highlighted the importance of amide bond modifications and alkyl chain length on receptor affinity (Perrone et al., 2000). These insights are valuable for understanding the structure-activity relationship of "this compound" (Perrone et al., 2000).
Chemical Reactions and Properties
The compound's chemical reactions, including its synthesis and interactions with biological targets, are influenced by its functional groups and structural features. Studies on related compounds have explored the effects of methyl substitution on piperidine rings, providing insights into how these modifications impact binding affinities and selectivities at various receptors (Berardi et al., 2005). Such chemical properties are essential for designing compounds with specific biological activities (Berardi et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the compound's application in scientific research. While specific data on "this compound" are not provided, studies on similar compounds offer valuable insights. For instance, the preparation and characterization of related piperidines have shown how structural variations can affect these physical properties, influencing their usability in various experimental conditions (Davies et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential to undergo specific reactions, are essential for understanding the compound's utility in research. The aminolysis of related benzoates and their reaction mechanisms provide insights into how substituents like the methoxy group can influence reactivity and mechanisms, which are crucial for designing experiments involving "this compound" (Um & Bae, 2011).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-[(2-methylphenyl)methyl]-3-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-7-3-4-8-22(18)17-25(13-14-27-2)23(26)20-10-5-9-19(15-20)21-11-6-12-24-16-21/h3-5,7-10,15,21,24H,6,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBOPHVSDKUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCOC)C(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![N-(4-chlorophenyl)-N'-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5639348.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)
![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)
![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)
![3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5639380.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)

